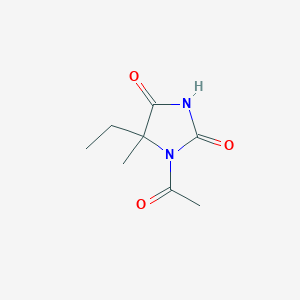
1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of amido-nitriles under mild reaction conditions . One common method includes the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the imidazolidinedione ring .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinediones and imidazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
5-Ethyl-5-methylhydantoin: A closely related compound with similar structural features.
5-Methyl-5-ethyl-2,4-imidazolidinedione: Another similar compound with slight variations in its substituents.
Uniqueness: 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
This compound features an imidazolidine ring with acetyl and ethyl substituents, which are believed to contribute to its biological activity. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of imidazolidines, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using the broth dilution method, revealing effective concentrations for various microbial strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Aspergillus niger | 16 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanisms of action appear to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
A recent study reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 10 to 50 µM:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
These findings indicate that the compound may act as a promising candidate for further development in cancer therapy .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : It appears to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Membrane Disruption : The lipophilicity conferred by its ethyl and acetyl groups may enhance its ability to disrupt microbial membranes .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A case study involving a series of derivatives showed that modifications to the imidazolidine core could enhance antimicrobial activity against resistant strains.
- Cancer Therapeutics : Another study demonstrated that combining this compound with established chemotherapeutics led to synergistic effects, improving overall efficacy against cancer cells .
Properties
CAS No. |
6341-68-0 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-acetyl-5-ethyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-4-8(3)6(12)9-7(13)10(8)5(2)11/h4H2,1-3H3,(H,9,12,13) |
InChI Key |
TUPNGYUJARITCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















